molecular formula C7H13NO B062912 2-Aminobicyclo[2.2.1]heptan-7-ol CAS No. 174600-69-2

2-Aminobicyclo[2.2.1]heptan-7-ol

Cat. No.: B062912
CAS No.: 174600-69-2
M. Wt: 127.18 g/mol
InChI Key: HGAOPEUSALYBOV-UHFFFAOYSA-N
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Description

2-Aminobicyclo[2.2.1]heptan-7-ol is a bicyclic compound featuring a norbornane skeleton with an amino group at the 2-position and a hydroxyl group at the 7-position. For instance, 2-{2-aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS 1432682-12-6) and 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (CAS 20448-79-7) demonstrate applications in drug design, particularly as inhibitors or bioactive scaffolds .

Properties

CAS No.

174600-69-2

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-aminobicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C7H13NO/c8-6-3-4-1-2-5(6)7(4)9/h4-7,9H,1-3,8H2

InChI Key

HGAOPEUSALYBOV-UHFFFAOYSA-N

SMILES

C1CC2C(CC1C2O)N

Canonical SMILES

C1CC2C(CC1C2O)N

Synonyms

Bicyclo[2.2.1]heptan-7-ol, 2-amino- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.1]heptane core is a versatile scaffold; substitutions at key positions significantly alter physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties Applications/Notes
2-Aminobicyclo[2.2.1]heptan-7-ol C₇H₁₃NO ~127.18 (calc.) -NH₂ (2), -OH (7) Data limited; likely polar, amphoteric Potential synthon for drug candidates
Bicyclo[2.2.1]heptan-7-ol C₇H₁₂O 112.17 -OH (7) B.p. 190°C, density 1.097 g/cm³ Solvent, intermediate in organic synthesis
7-Methylbicyclo[2.2.1]heptan-7-ol C₈H₁₄O 126.20 -CH₃ (7), -OH (7) M.p. 97–98°C; IR νmax 3618 cm⁻¹ (O-H) Study of steric effects in hydrogen bonding
1-Phenylbicyclo[2.2.1]heptan-7-ol C₁₃H₁₆O 188.27 -Ph (1), -OH (7) Higher lipophilicity (logP ~2.5 est.) Probable use in materials or catalysis
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.19 -NH₂ (2), -COOH (2) Polar, zwitterionic LAT1 inhibitor (drug delivery)

Key Comparisons

Functional Group Impact: The amino group in 2-Aminobicyclo[2.2.1]heptan-7-ol introduces basicity and hydrogen-bonding capacity, contrasting with the neutral hydroxyl in Bicyclo[2.2.1]heptan-7-ol. 7-Methylbicyclo[2.2.1]heptan-7-ol shows steric hindrance from the methyl group, reducing reactivity compared to the amino analog .

Synthetic Accessibility: Derivatives like 2-{2-aminobicyclo[2.2.1]heptan-7-yl}acetic acid are synthesized via coupling reactions, while 1-Phenylbicyclo[2.2.1]heptan-7-ol likely involves Friedel-Crafts alkylation .

Biological Relevance: Purine-modified analogs (e.g., compounds 45 and 46 in ) demonstrate the scaffold’s utility in nucleoside mimics, suggesting 2-Aminobicyclo[2.2.1]heptan-7-ol could serve similar roles in antiviral or anticancer agents . The carboxylic acid derivative (CAS 20448-79-7) targets amino acid transporters, indicating that the amino-hydroxyl combination in 2-Aminobicyclo[2.2.1]heptan-7-ol may optimize bioavailability .

Spectroscopic Differences: IR spectra of hydroxylated analogs (e.g., νmax ~3618 cm⁻¹ for O-H) differ from amino derivatives, where N-H stretches (~3300–3500 cm⁻¹) would dominate .

Research Findings and Implications

  • Pharmacological Potential: The amino-hydroxyl motif in 2-Aminobicyclo[2.2.1]heptan-7-ol mirrors functional groups in β-lactam antibiotics (e.g., penicillanic acid derivatives in ), suggesting possible antimicrobial or enzyme-inhibition applications .
  • Material Science: Rigidity and functional diversity make this scaffold suitable for chiral ligands or catalysts, as seen in organoaluminum dibromide Lewis acids () .

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